N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide
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Overview
Description
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide is an organic compound that features both pyridine and sulfonamide functional groups
Preparation Methods
The synthesis of N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route starts with the preparation of (4-methoxypyridin-3-yl)methanol, which is then subjected to further reactions to introduce the sulfonamide group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyridine derivatives, such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a pyridine ring and a sulfonamide group but includes a borate group, which can alter its reactivity and applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[4-(4-methoxypyridin-3-yl)-3-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(16-20(3,17)18)4-5-12(10)13-9-15-7-6-14(13)19-2/h4-9,16H,1-3H3 |
InChI Key |
PHIAUOXYUSNYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)OC |
Origin of Product |
United States |
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